molecular formula C19H26O2 B3149333 (8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione CAS No. 67034-85-9

(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione

Cat. No.: B3149333
CAS No.: 67034-85-9
M. Wt: 293.5 g/mol
InChI Key: AEMFNILZOJDQLW-NBGHNZKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione is a complex organic compound characterized by its unique structure and deuterium substitution. This compound is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon, and is notable for its multiple deuterium atoms, which replace hydrogen atoms in the molecule.

Mechanism of Action

Target of Action

The primary target of 4-Androsten-3,17-dione-2,2,4,6,6,16,16-D7 , also known as Androstenedione , is the enzyme 3β-hydroxysteroid dehydrogenase . This enzyme plays a crucial role in the biosynthesis of all classes of hormonal steroids.

Mode of Action

Androstenedione interacts with its target enzyme, 3β-hydroxysteroid dehydrogenase, to convert 17α-hydroxypregnenolone to Dehydroepiandrosterone (DHEA) . This conversion is a key step in the biosynthesis of androgens and estrogens.

Biochemical Pathways

The primary biochemical pathway of Androstenedione involves the conversion of 17α-hydroxypregnenolone to DHEA via the enzyme 3β-hydroxysteroid dehydrogenase . DHEA is then converted to Androstenedione, which can be further converted into other steroidal hormones.

Pharmacokinetics

It is known that androstenedione supplements can increase serum testosterone levels over an eight-hour period when taken as a single oral dose of 300 mg per day .

Result of Action

The conversion of Androstenedione results in the production of testosterone, which has numerous effects at the molecular and cellular level. These include the promotion of muscle growth, the stimulation of red blood cell production, and the enhancement of sexual performance .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione typically involves multiple steps, including the introduction of deuterium atoms. One common method is the catalytic hydrogenation of the corresponding non-deuterated compound in the presence of deuterium gas. This process requires specific catalysts, such as palladium on carbon, and controlled reaction conditions to ensure selective deuterium incorporation.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and advanced purification techniques to achieve high yields and purity. The use of deuterium gas and specialized catalysts is crucial in these processes to ensure efficient and selective deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione has several scientific research applications:

    Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.

    Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene: The non-deuterated parent compound.

    Deuterated Steroids: Compounds with similar deuterium substitution patterns.

    Polycyclic Aromatic Hydrocarbons: Compounds with similar structural frameworks.

Uniqueness

(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione is unique due to its specific deuterium substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in studies involving isotope effects and advanced material development.

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i3D2,6D2,7D2,11D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMFNILZOJDQLW-NBGHNZKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC(C4=O)([2H])[2H])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione
Reactant of Route 2
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione
Reactant of Route 3
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione
Reactant of Route 4
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione
Reactant of Route 5
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione
Reactant of Route 6
(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione

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